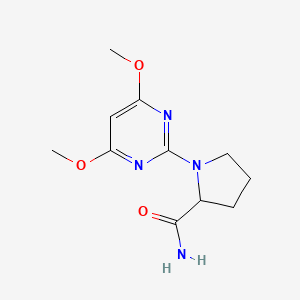

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C7H10N4O3 . It is also known as Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- .

Molecular Structure Analysis

The molecular structure of “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidinyl group, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” include a melting point of 189-199 °C . The compound has a molecular weight of 198.18 .科学研究应用

Herbicide Intermediates and Sulfonylurea Herbicides

DMPPC serves as a crucial intermediate in the synthesis of sulfonylurea herbicides, which are widely used for weed control in agriculture. These herbicides inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. By disrupting amino acid production, sulfonylureas effectively suppress weed growth while minimizing environmental impact .

Environmental Detoxification and Soil Remediation

Research has explored the degradation behavior of DMPPC in soils through both biotic and abiotic pathways. Bensulfuron-methyl (BSM), a sulfonylurea herbicide structurally related to DMPPC, was studied for its degradation. Aspergillus niger and Penicillium chrysogenum demonstrated remarkable biodegradation capabilities, achieving up to 95% and 71% degradation, respectively. Hydrolysis also contributed to BSM breakdown, with a maximal decline of 48%. Soil pH and temperature significantly influenced the rate of transformation, emphasizing the potential of these fungi for BSM remediation .

Inhibition of Root Growth in Weeds

DMPPC derivatives have been evaluated for their herbicidal activity. For instance, inhibition of Digitaria sanguinalis L. root growth reached 100% at higher concentrations (100 mg/L) and remained significant even at lower concentrations (10 mg/L) . This property makes DMPPC derivatives potential candidates for weed management.

未来方向

The future directions of research on “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could involve further exploration of its potential uses in medicinal chemistry. For instance, pyrrolidine derivatives are often used to obtain compounds for the treatment of human diseases . Therefore, “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could potentially be used in the development of new therapeutic agents.

作用机制

Target of Action

Compounds with a similar pyrrolidine scaffold have shown activity against ck1γ and ck1ε .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a similar compound, have been studied .

Result of Action

Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε .

属性

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-17-8-6-9(18-2)14-11(13-8)15-5-3-4-7(15)10(12)16/h6-7H,3-5H2,1-2H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBKTTHNKVVCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N2CCCC2C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447966.png)

![6-cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447975.png)

![3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile](/img/structure/B6447980.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B6447985.png)

![2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447996.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6448003.png)

![5-chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448014.png)

![4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448017.png)

![N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B6448020.png)

![3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448026.png)

![5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448030.png)

![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)

![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)